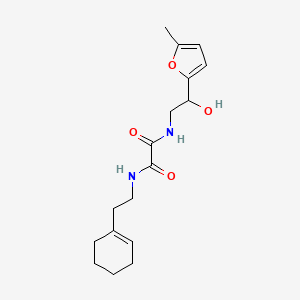![molecular formula C19H27N3O4 B2411438 methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate CAS No. 1242099-51-9](/img/structure/B2411438.png)
methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a complex organic compound with significant implications across various scientific disciplines. This compound features a unique structural arrangement that includes multiple heterocycles and functional groups, making it an interesting subject for chemical, biological, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 1,5-methanopyrido[1,2-a][1,5]diazocin core through a cyclization reaction.
Introduction of the 8-oxo group via oxidation.
Coupling with leucinate to form the final product, using peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary and vary, they often involve optimizing the above synthesis steps to maximize yield and purity while minimizing cost and environmental impact. This may include:
Use of continuous flow reactors to improve reaction efficiency.
Scaling up using batch processes with robust purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido moiety.
Reduction: Selective reduction can occur at the ketone group.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate), KMnO4.
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution: Grignard reagents for nucleophilic substitution, and various halides for electrophilic substitution.
Major Products Formed:
Oxidation typically yields higher-order oxides or carboxylic acids.
Reduction primarily produces alcohols or alkyl derivatives.
Substitution can lead to a wide array of functionalized derivatives depending on the reagents used.
Applications De Recherche Scientifique
The compound is a subject of interest in numerous research domains : The compound is a subject of interest in numerous research domains: Chemistry:
Studies on its reactivity and synthesis can lead to new methodologies in organic synthesis. Biology:
It can be a model compound for studying enzyme interactions and metabolic pathways. Medicine:
Used as an intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The specific mechanism of action of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate depends on its application. Generally, it involves: Molecular Targets and Pathways:
Interaction with biological macromolecules, influencing enzymatic activity or receptor binding.
Pathways may include modulation of signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Methyl N-[(1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate
Ethyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]valinate
Conclusion
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a fascinating compound with a broad range of applications across different scientific fields. Its unique structural and chemical properties make it a valuable subject of study, offering potential advancements in both theoretical and practical aspects of science.
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-12(2)7-15(18(24)26-3)20-19(25)21-9-13-8-14(11-21)16-5-4-6-17(23)22(16)10-13/h4-6,12-15H,7-11H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWGSLTOWNMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

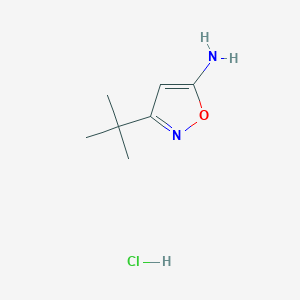

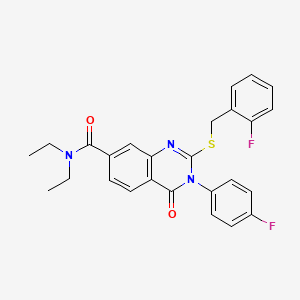
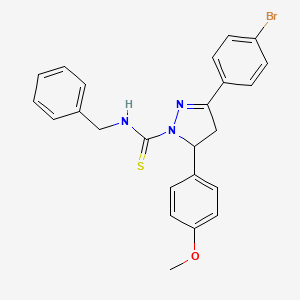
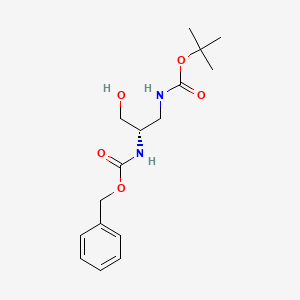
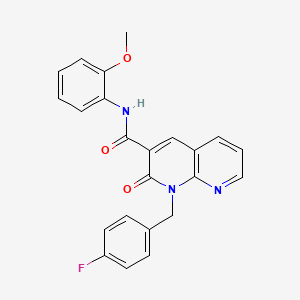
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)
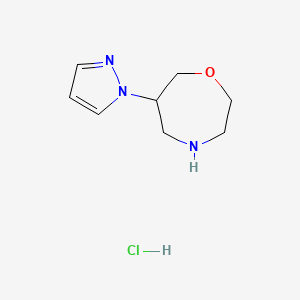
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
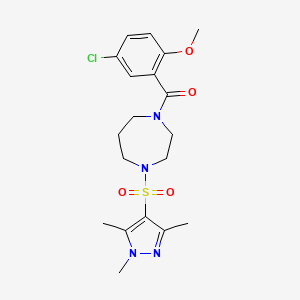
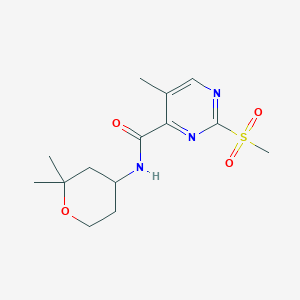
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
